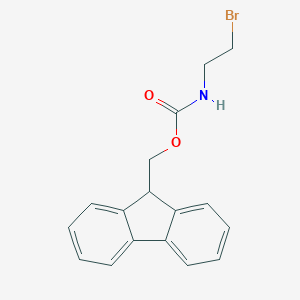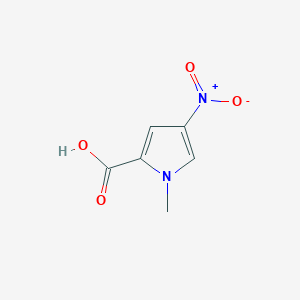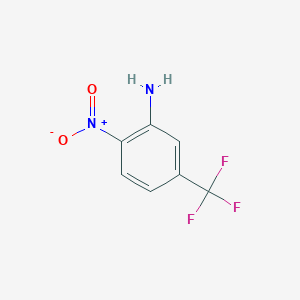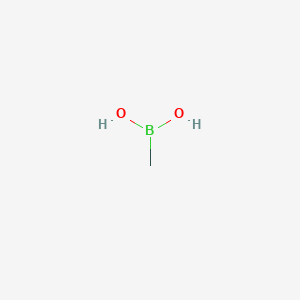
环(L-亮氨酰-L-苯丙氨酰)
描述
Synthesis Analysis
Cyclic peptides like Cyclo(L-leucyl-L-phenylalanyl) are synthesized through various methods, including standard peptide chemistry. The efficiency of cyclization and the characterization of products and intermediates are crucial steps in the synthesis process, ensuring the correct formation of the cyclic structure (Xu Shi-hai, 2010).
Molecular Structure Analysis
The molecular structure of Cyclo(L-leucyl-L-phenylalanyl) and similar cyclic dipeptides has been extensively analyzed through methods such as X-ray crystallography and NMR spectroscopy. These analyses reveal the conformational preferences of the cyclic dipeptide rings, including specific hydrogen bonding patterns and the impact of side chains on the overall structure (C. Barnes et al., 1990).
Chemical Reactions and Properties
Cyclo(L-leucyl-L-phenylalanyl) participates in various chemical reactions, highlighting its reactivity and functional group transformations. The cyclic structure influences its chemical behavior, making it an interesting subject for studying peptide chemistry and peptide-based catalysis (A. Mori et al., 1989).
Physical Properties Analysis
The physical properties of Cyclo(L-leucyl-L-phenylalanyl), such as solubility, melting point, and crystal structure, are influenced by its molecular structure. The diketopiperazine ring confers a rigid backbone, affecting its physical state and interaction with solvents (Zhiguo Xie et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity with other chemical entities, potential for forming complexes with metal ions, and ability to undergo specific chemical transformations, are pivotal for understanding the applications of Cyclo(L-leucyl-L-phenylalanyl) in various fields, including material science and biochemistry. Its ability to form complexes with metal ions, for instance, highlights its potential in catalysis and material applications (E. Ozeki et al., 2009).
科学研究应用
结构和构象分析:Barnes 等人(1990)研究了环状异构六肽的结构和构象,包括环(L-亮氨酰-L-苯丙氨酰-甘氨酰-D-苯丙氨酰-L-亮氨酰-甘氨酰-)三水合物。他们观察到每种肽中有两个独立的构象异构体(分子 A 和 B),具有显着的构象差异和广泛的氢键。这些肽的晶体结构由疏水侧链和平极肽区域的平行带组成,其中水分子形成明确的溶剂通道(Barnes、Hossain、Fidelis 和 van der Helm,1990)。
植物中的生物活性:Kimura 等人(1996)从青霉菌中鉴定出环-(L-色氨酰-L-苯丙氨酰),并发现它可以作为植物生长调节剂。该化合物及其成分对各种植物表现出不同的生物活性,表明活性是由完整化合物而不是其降解产物产生的(Kimura、Tani、Kojima、Sotoma、Okada 和 Shimada,1996)。
抑制 DNA 拓扑异构酶 I:Rhee(2002)报道,从链霉菌属 AMLK-335 中分离出的环(L-脯氨酰-L-苯丙氨酰)抑制 DNA 拓扑异构酶 I 活性,表明其作为拓扑异构酶 I 的新型抑制剂在药学化学中具有潜在应用(Rhee,2002)。
药用应用的构象研究:Vičar 等人(1982)对非对映异构环(丙氨酰-苯丙氨酰)进行构象研究,以获取有关潜在药用应用的宝贵信息。这些研究有助于理解这些化合物的构效关系(Vičar、Bláha、Piriou、Juy、Lam-Thanh 和 Fermandjian,1982)。
生物膜形成和毒力抑制中的应用:Gowrishankar 等人(2016)关注环(l-亮氨酰-l-脯氨酰),一种环状二肽,因为它对李斯特菌具有抗毒力功效,李斯特菌是一种主要的食源性病原体。他们的研究突出了环状二肽在控制与这种病原体相关的感染中的潜力(Gowrishankar、Sivaranjani、Kamaladevi、Ravi、Balmurugan 和 Karutha Pandian,2016)。
协同抗菌作用和抗诱变特性:Rhee(2004)研究了各种环状二肽(包括环(L-亮氨酰-L-脯氨酰))对病原微生物生长的联合作用。他们发现了协同抗菌作用,并且还观察到沙门氏菌菌株中的抗诱变特性(Rhee,2004)。
作用机制
The mechanism of action involves a ping-pong mechanism that begins with the transfer of the aminoacyl moiety of the first aminoacyl tRNA onto a conserved serine, yielding an aminoacyl enzyme . The covalent intermediate then reacts with the aminoacyl moiety of the second aminoacyl tRNA, forming a dipeptidyl enzyme .
安全和危害
属性
IUPAC Name |
(3S,6S)-3-benzyl-6-(2-methylpropyl)piperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-10(2)8-12-14(18)17-13(15(19)16-12)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9H2,1-2H3,(H,16,19)(H,17,18)/t12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDMOMIYLJMOQJ-STQMWFEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)N1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20993602 | |
| Record name | 3-Benzyl-6-(2-methylpropyl)-3,6-dihydropyrazine-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20993602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclo(L-leucyl-L-phenylalanyl) | |
CAS RN |
7280-77-5 | |
| Record name | Cyclo(L-Phe-L-Leu) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7280-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclo(leucyl-phenylalanyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007280775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Benzyl-6-(2-methylpropyl)-3,6-dihydropyrazine-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20993602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



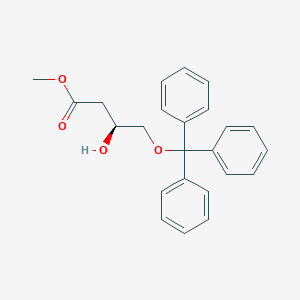

![N-(2-Hydroxyethyl)-N-[2-[2-[2-hydroxyethyl-(4-methylphenyl)sulfonylamino]ethoxy]ethyl]-4-methylbenzenesulfonamide](/img/structure/B51354.png)
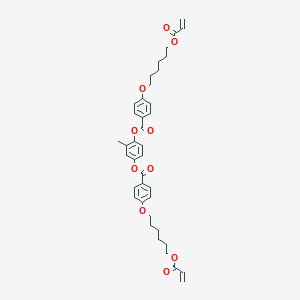
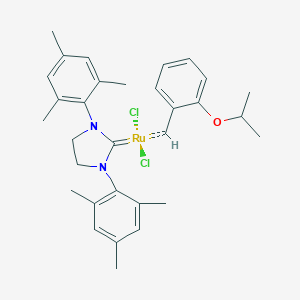
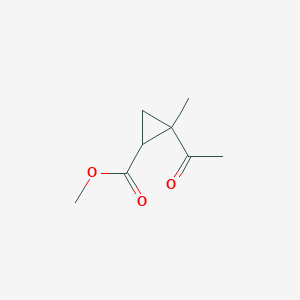
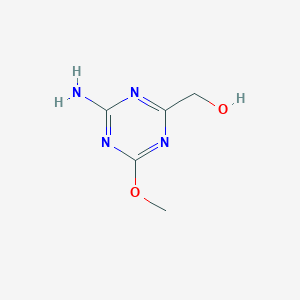


![4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-2-carboxylic acid](/img/structure/B51371.png)
